Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1060980-53-1
VCID: VC5138291
InChI: InChI=1S/C17H22N2O2/c1-11-5-6-14-12(9-11)13-10-19(8-7-15(13)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3
SMILES: CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)OC(C)(C)C
Molecular Formula: C17H22N2O2
Molecular Weight: 286.375

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate

CAS No.: 1060980-53-1

Cat. No.: VC5138291

Molecular Formula: C17H22N2O2

Molecular Weight: 286.375

* For research use only. Not for human or veterinary use.

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate - 1060980-53-1

Specification

CAS No. 1060980-53-1
Molecular Formula C17H22N2O2
Molecular Weight 286.375
IUPAC Name tert-butyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Standard InChI InChI=1S/C17H22N2O2/c1-11-5-6-14-12(9-11)13-10-19(8-7-15(13)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3
Standard InChI Key DPZVCTUREBJLTG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Identity

The compound features a tricyclic framework comprising a pyrido[4,3-b]indole system with partial saturation at the 3,4-positions (Figure 1). The tert-butyl carbamate (Boc) group at position 2 acts as a protective moiety for the secondary amine, while the 8-methyl substituent on the indole ring influences electronic and steric properties. The molecular formula is C17H23N2O2\text{C}_{17}\text{H}_{23}\text{N}_2\text{O}_2, confirmed by high-resolution mass spectrometry (HRMS) .

Key Structural Features:

  • Pyridoindole Core: A fused bicyclic system combining pyridine and indole motifs.

  • Partial Saturation: The 3,4-dihydro configuration reduces ring strain and modulates reactivity.

  • Boc Protection: Enhances solubility and prevents unwanted side reactions during synthetic transformations.

Synthesis and Optimization

Synthetic Route

The synthesis of 8b proceeds via a two-step sequence starting from substituted phenylhydrazine hydrochloride and 4,4-piperidinediol hydrochloride :

  • Formation of Tetrahydro-γ-carboline:
    A mixture of 4-methylphenylhydrazine hydrochloride (6.9 mmol) and 4,4-piperidinediol hydrochloride (8.5 mmol) in aqueous HCl (2.0 M, 20 mL) is stirred at 60°C for 16 hours. Basification with NaOH (25%) precipitates the crude tetrahydro-γ-carboline, which is filtered and dried.

  • Boc Protection:
    The intermediate is dissolved in tetrahydrofuran (20 mL) and treated with di-tert-butyl dicarbonate (1.1 eq) and triethylamine (2.0 eq). After stirring at room temperature for 4 hours, the reaction mixture is concentrated and purified via column chromatography to yield 8b in 85% yield over two steps .

Reaction Conditions and Yield Optimization

  • Temperature: 60°C for cyclization; room temperature for Boc protection.

  • Solvents: Aqueous HCl for cyclization; THF for protection.

  • Catalysts/Reagents: NaOH for basification; di-tert-butyl dicarbonate for Boc introduction.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 8b reveals key functional groups :

  • ν\nu 3,307 cm1^{-1}: N–H stretching (indole).

  • ν\nu 1,665 cm1^{-1}: C=O stretching (carbamate).

  • ν\nu 2,974 cm1^{-1}: C–H stretching (tert-butyl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (CDCl3_3, 400 MHz) :

  • δ 7.81 (s, 1H): Indole NH proton.

  • δ 7.23 (s, 1H), 7.19 (d, J=8.0J = 8.0 Hz, 1H), 6.97 (d, J=8.0J = 8.0 Hz, 1H): Aromatic protons.

  • δ 4.61 (s, 2H): Methylene protons adjacent to the carbamate.

  • δ 2.44 (s, 3H): Methyl group at position 8.

  • δ 1.50 (s, 9H): tert-Butyl group.

13C-NMR (CDCl3_3, 100 MHz) :

  • δ 154.2: Carbamate carbonyl.

  • δ 136.1–112.4: Aromatic carbons.

  • δ 28.3: tert-Butyl carbons.

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/zm/z 287.1753 [M+H]+^+.

  • Calculated for C17H23N2O2\text{C}_{17}\text{H}_{23}\text{N}_2\text{O}_2: 287.1754 .

Applications in Heterocyclic Synthesis

Winterfeldt Oxidation

8b undergoes Winterfeldt oxidation in the presence of sodium hydride (NaH) and dimethylformamide (DMF) to yield dihydropyrrolo[3,2-b]quinolones (10b) in 94% yield . This reaction proceeds via dehydrogenation and cyclization, with the Boc group remaining intact.

Reaction Conditions:

  • Substrate: 8b (0.5 mmol).

  • Base: NaOH (1.0 mmol).

  • Solvent: Anhydrous DMF (5.0 mL).

  • Time: 5–8 hours at room temperature.

Experimental Data and Physical Properties

PropertyValue/DescriptionReference
Molecular FormulaC17H23N2O2\text{C}_{17}\text{H}_{23}\text{N}_2\text{O}_2
Molecular Weight287.38 g/mol
Melting Point167–168°C
Yield (Two Steps)85%
IR (ν, cm1^{-1})3,307, 1,665, 2,974

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